molecular formula C19H26ClNO B4890472 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride

1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride

Cat. No. B4890472
M. Wt: 319.9 g/mol
InChI Key: NQDFLUOXKICMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ABE is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDACs, this compound may be able to slow down the growth of cancer cells. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and animals. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic properties.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride is that it is a small molecule that can easily penetrate cells and tissues, making it a potential candidate for drug development. This compound also has a relatively simple synthesis method and is stable under normal laboratory conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride. One potential direction is to further investigate its potential as an anticancer agent and to develop it as a cancer treatment. Another potential direction is to investigate its potential as a treatment for infectious diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations of its use.

Synthesis Methods

The synthesis of 1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride involves the reaction of 1-adamantylamine and benzyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The overall yield of this synthesis method is around 50%, making it a viable option for large-scale production.

Scientific Research Applications

1-(1-adamantyl)-2-(benzylamino)ethanone hydrochloride has been shown to have various potential therapeutic applications in scientific research. One of the most promising applications of this compound is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. This compound has also been shown to have antimicrobial and antiviral properties, making it a potential treatment for infectious diseases.

properties

IUPAC Name

1-(1-adamantyl)-2-(benzylamino)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c21-18(13-20-12-14-4-2-1-3-5-14)19-9-15-6-16(10-19)8-17(7-15)11-19;/h1-5,15-17,20H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDFLUOXKICMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CNCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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